molecular formula C18H16N4O5S B2713220 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-12-5

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No. B2713220
M. Wt: 400.41
InChI Key: MDODDXOLEOSWFV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and will give you a lot of information about the structure of the compound.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, the type of reactions involved, the conditions under which the reactions were carried out, and the yield of the product.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of the reaction.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.


Scientific Research Applications

Synthesis and Structural Analysis

  • Aminothiazole organic compounds, including those related to the specified molecule, have been synthesized and analyzed using various spectroscopic and computational methods. These compounds display diverse biological applications, with studies confirming their structures through X-ray crystallography and exploring their electronic and spectroscopic properties through density functional theory (DFT) (Adeel et al., 2017).

Biological Activities

  • Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing significant inhibition, which suggests potential for treating diseases related to cholinesterase activity. Additionally, these compounds were investigated for their antioxidant activity, showing promising results (Kurt et al., 2015).
  • A new series of urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and evaluated for in vitro antioxidant activity, indicating potent activity and highlighting a new class of antioxidant agents (Bhaskara Reddy et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve studying the precautions that need to be taken while handling and storing the compound.


Future Directions

This would involve a discussion of the potential applications of the compound and the directions for future research.


properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-26-15-8-3-11(9-16(15)27-2)14-10-28-18(20-14)21-17(23)19-12-4-6-13(7-5-12)22(24)25/h3-10H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDODDXOLEOSWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

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